beta,beta-Dimethyl-1H-imidazole-2-ethanol
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Overview
Description
beta,beta-Dimethyl-1H-imidazole-2-ethanol: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the beta positions and an ethanol group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,beta-Dimethyl-1H-imidazole-2-ethanol typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions. For instance, a one-pot, four-component synthesis can be used, involving a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and yields highly substituted imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions: beta,beta-Dimethyl-1H-imidazole-2-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
beta,beta-Dimethyl-1H-imidazole-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and can be used in the study of enzyme mechanisms.
Industry: Used in the production of agrochemicals, dyes, and functional materials
Mechanism of Action
The mechanism of action of beta,beta-Dimethyl-1H-imidazole-2-ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the ethanol group can form hydrogen bonds with biological molecules, affecting their function. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
1,2-Dimethyl-1H-imidazole: Similar structure but lacks the ethanol group.
4,5-Dimethyl-1H-imidazole: Methyl groups are positioned differently on the ring.
2-Ethyl-4-methyl-1H-imidazole: Contains an ethyl group instead of the ethanol group.
Uniqueness: beta,beta-Dimethyl-1H-imidazole-2-ethanol is unique due to the presence of both methyl groups and an ethanol group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various applications .
Properties
CAS No. |
67106-67-6 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,5-10)6-8-3-4-9-6/h3-4,10H,5H2,1-2H3,(H,8,9) |
InChI Key |
IISXZANEXOGTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC=CN1 |
Origin of Product |
United States |
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